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Compound of Interest

Compound Name: 2H-1,2,5-Oxadiazine

Cat. No.: B082609

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and
biological evaluation of the 2H-1,2,5-oxadiazine heterocyclic scaffold. This document
consolidates available scientific information, presenting key synthetic methodologies, biological
activities, and characterization data. The content is intended to serve as a foundational
resource for researchers interested in exploring this class of compounds for potential
therapeutic applications.

Introduction

The 1,2,5-oxadiazine ring system is a six-membered heterocycle containing one oxygen and
two nitrogen atoms. Derivatives of this scaffold have been investigated for their potential
biological activities, including cytotoxic and antiviral effects.[1] This guide focuses on the
synthesis and biological evaluation of substituted 2H-1,2,5-oxadiazines, providing a summary
of the current state of research in this area.

Synthesis of 2H-1,2,5-Oxadiazine Derivatives

Two primary synthetic routes for the preparation of 2H-1,2,5-oxadiazine derivatives have been
reported in the literature. The first involves the cyclization of hydroxamic acids derived from N-
(1-benzotriazolylcarbonyl)-amino acids, yielding 2H-1,2,5-oxadiazine-3,6(4H,5H)-diones.[1]
The second approach utilizes the cyclization of hydrazones derived from 9H-carbazole with
acetic anhydride.[2]
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Synthesis of 2H-1,2,5-Oxadiazine-3,6(4H,5H)-diones

A synthetic pathway to 2-substituted or 2,4-disubstituted 2H-1,2,5-oxadiazine-3,6(4H,5H)-
diones has been described, starting from N-(1-benzotriazolylcarbonyl)-amino acids.[1] This
multi-step synthesis is outlined in the workflow diagram below.

Step 1: Formation of Hydroxamic Acids

N-(1-benzotriazolylcarbonyl)-amino acids (1)

eaction with hydroxylamine

Hydroxamic acids (3)

yclization

Step 2: Cyclization to 2H-1,2,5tOxadiazine-3,6(4H,5H)-diones

2-Substituted or 2,4-disubstituted
2H-1,2,5-oxadiazine-3,6(4H,5H)-dione derivatives (4)

Click to download full resolution via product page
Caption: Synthetic workflow for 2H-1,2,5-oxadiazine-3,6(4H,5H)-diones.

General Procedure for the Synthesis of 2-Substituted or 2,4-disubstituted 2H-1,2,5-oxadiazine-
3,6(4H,5H)-dione derivatives (4)

o Synthesis of Hydroxamic Acids (3): N-(1-benzotriazolylcarbonyl)-amino acids (1) are reacted
with hydroxylamine to yield the corresponding hydroxamic acids (3).

» Cyclization: The hydroxamic acids (3) undergo cyclization to form the 2-substituted or 2,4-
disubstituted 2H-1,2,5-oxadiazine-3,6(4H,5H)-dione derivatives (4).[1]
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Note: Specific reaction conditions, such as solvents, temperatures, and catalysts, are not
detailed in the available literature and would require experimental optimization.

Synthesis of 1,2,5-Oxadiazine Derivatives from 9H-
Carbazole

A series of 1,2,5-oxadiazine derivatives have been synthesized starting from 9H-carbazole.[2]
The general synthetic scheme involves the formation of hydrazones followed by cyclization with
acetic anhydride.

General Procedure for the Synthesis of 1,2,5-Oxadiazine compounds (6a-e) and (7a-d)

¢ Synthesis of Hydrazones (4a-e) and (5a-d): 1-(9H-carbazol-9-yl)-2-hydrazinylethanone is
condensed with various substituted aromatic aldehydes or acetophenones in absolute
ethanol with a few drops of glacial acetic acid. The mixture is refluxed for approximately 4
hours. The resulting solid hydrazones are isolated after evaporation of the solvent.[2]

o Cyclization: The synthesized hydrazones (0.001 moles) are dissolved in acetic anhydride (15
ml) and refluxed at 100 °C for 4 hours. The reaction mixture is then poured onto crushed ice
with stirring. The resulting precipitate of the 1,2,5-oxadiazine compounds is isolated by
filtration, washed with water, and dried.[2]

Biological Activity of 2H-1,2,5-Oxadiazine
Derivatives

Substituted 2H-1,2,5-oxadiazine derivatives have been evaluated for their in vitro cytotoxic
and antiviral activities.[1]

Cytotoxic and Cytostatic Activity

The cytotoxic and cytostatic activities of newly synthesized 2H-1,2,5-oxadiazine-3,6(4H,5H)-
dione derivatives were assessed using the MTT assay on HelLa (human cervix
adenocarcinoma) and GMK (green monkey kidney) cell lines.[1]
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Compound Cell Line Observed Activity

2-phenyl-2H-1,2,5-oxadiazine- Statistically significant
HelLa, GMK

3,6(4H,5H)-dione (4a) inhibition of cell growth

4-benzyl-2-phenyl-2H-1,2,5-
oxadiazine-3,6(4H,5H)-dione HelLa, GMK
(4c)

Statistically significant

inhibition of cell growth

Note: Specific IC50 values were not provided in the source literature.

Antiviral Activity

The antiviral activity of these compounds was tested against two human DNA viruses
(Adenovirus 7 and Herpesvirus 1) and two human RNA viruses (Coxsackievirus B5 and
Echovirus 7).[1]

Virus Strain Observed Activity

Adenovirus 7 Minor antiviral effect observed
Herpesvirus 1 Minor antiviral effect observed
Coxsackievirus B5 Minor antiviral effect observed
Echovirus 7 Minor antiviral effect observed

Note: Specific EC50 values were not provided in the source literature.

Mechanism of Action: Insights from a Structurally
Related Oxadiazine

While the specific signaling pathways affected by 2H-1,2,5-oxadiazine derivatives in
mammalian cells have not been elucidated, the mechanism of action for the commercially
significant oxadiazine insecticide, Indoxacarb, has been studied. It is important to note that this
mechanism is in insects and may not be representative of the activity of other 2H-1,2,5-
oxadiazine derivatives in a therapeutic context for humans.
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Indoxacarb functions as a pro-insecticide. It is ingested by the insect and then bioactivated by
metabolic enzymes into its active form. The active metabolite acts as a potent voltage-gated
sodium channel blocker in the insect's nerve cells. This disruption of nerve function leads to
paralysis and ultimately, the death of the insect.

Phase 1: Ingestion and Bioactivation

Indoxacarb (Pro-insecticide)

Metabolic enzymes in insect gut

Active Metabolite

Phase 2: Neurological Disruption

Voltage-gated Sodium Channels in Nerve Cells

:

Blockage of Sodium lon Influx

:

Disruption of Nerve Impulse Transmission

:

Paralysis and Death

Click to download full resolution via product page

Caption: Proposed mechanism of action for the oxadiazine insecticide, Indoxacarb.
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Characterization of 2H-1,2,5-Oxadiazine Derivatives

The structures of the synthesized 2H-1,2,5-oxadiazine derivatives have been confirmed using
a suite of analytical techniques, including:

Infrared (IR) Spectroscopy[1][2]

'H Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

Elemental Analysis[1]

Detailed spectral data for specific derivatives can be found in the cited literature.

Conclusion and Future Directions

The 2H-1,2,5-oxadiazine scaffold represents an area of interest for the discovery of new
bioactive molecules. The synthetic routes outlined in this guide provide a foundation for the
creation of novel derivatives. Preliminary biological screening has indicated that certain
substituted 2H-1,2,5-oxadiazine-3,6(4H,5H)-diones possess cytotoxic properties.

Future research should focus on several key areas:

o Optimization of Synthetic Protocols: Detailed optimization of reaction conditions to improve
yields and facilitate the synthesis of a wider range of derivatives.

e Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesis and biological
evaluation of a larger library of compounds to establish clear structure-activity relationships.

o Elucidation of Mechanism of Action: In-depth studies to determine the specific molecular
targets and signaling pathways affected by these compounds in mammalian cells to
understand their cytotoxic effects.

o Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and
excretion (ADME) properties of promising lead compounds.
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A more thorough understanding of these aspects will be crucial for the potential development of
2H-1,2,5-oxadiazine derivatives as therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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